molecular formula C20H11Cl2F2NO2 B2772599 N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,4-difluorobenzamide CAS No. 313505-34-9

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,4-difluorobenzamide

Cat. No.: B2772599
CAS No.: 313505-34-9
M. Wt: 406.21
InChI Key: KVJRTGZJWLQKSF-UHFFFAOYSA-N
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Description

“N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,4-difluorobenzamide” is a potential anticancer agent and is used in the synthesis of 4-Aryl-6-chloro-quinolin-2-ones and 5-Aryl-7-chloro-1,4-benzodiazepines, anti-hepatitis B virus compounds . It has a molecular formula of C15H11Cl2NO2 .


Synthesis Analysis

The compound is formed as an intermediate in the synthesis of the active pharmaceutical ingredient lorazepam, which is used for short-term treatment of anxiety, insomnia, acute seizures including status epilepticus, and sedation of hospitalized patients .


Molecular Structure Analysis

In the title compound, C15H11Cl2NO2, the dihedral angle between the two benzene rings is 74.83 (5)°. The N-bound and terminal benzene rings are inclined at dihedral angles of 4.09 (10) and 78.38 (9)°, respectively, to the mean plane through the acetamide group .


Chemical Reactions Analysis

Intramolecular C-H⋯O and N-H⋯O hydrogen bonds both generate S(6) rings . The compound is also involved in the acetylation reaction .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 308.159 Da . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved sources.

Scientific Research Applications

Synthesis and Chemical Behavior

  • Iodobenzene-Mediated Intramolecular Oxidative Coupling : Phenyliodine(III) bis(trifluoroacetate) (PIFA) is used for the intramolecular oxidative coupling of substituted 4-hydroxyphenyl-N-phenylbenzamides, indicating potential applications in the synthesis of complex chemical structures like spirooxindoles (Yu, Ju, Wang, & Yu, 2011).

  • Photoinduced Intramolecular Charge Transfer : Studies on substituted trans-4-aminostilbenes, which are structurally related to N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,4-difluorobenzamide, show a dependence on the substituent in the N-aryl group for photochemical behavior, suggesting potential applications in the development of photo-responsive materials (Yang, Liau, Wang, & Hwang, 2004).

Crystal Structure and Aggregation

  • Role of Fluorine in Aggregation : A study on N-(difluorophenyl)benzamides, similar in structure to the chemical , demonstrates the influence of fluorine substitution patterns on molecular aggregation. This understanding is crucial in designing molecules for specific functions, such as in pharmaceuticals or materials science (Mocilac, Osman, & Gallagher, 2016).

  • Crystal Structure and Spectroscopic Properties : The study of similar compounds like 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide provides insights into structure-property relationships, which is essential in fields like drug design and materials engineering (He, Yang, Hou, Teng, & Wang, 2014).

Biochemical and Biomedical Applications

Safety and Hazards

While specific safety and hazards information for this compound is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Properties

IUPAC Name

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,4-difluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11Cl2F2NO2/c21-12-6-8-18(25-20(27)11-5-7-16(23)17(24)9-11)14(10-12)19(26)13-3-1-2-4-15(13)22/h1-10H,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVJRTGZJWLQKSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=CC(=C(C=C3)F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11Cl2F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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